

# Technical Guide: Spectroscopic Characterization of 4-Nitrobenzaldoxime

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## Compound of Interest

Compound Name: 4-Nitrobenzaldoxime

CAS No.: 3717-19-9

Cat. No.: B3028878

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## Executive Summary

**4-Nitrobenzaldoxime** (CAS: 1129-37-9) is a critical intermediate in the synthesis of heterocycles and a probe molecule in the study of organophosphate reactivation kinetics.<sup>[1][2]</sup> Its structural integrity is defined by the oxime moiety (

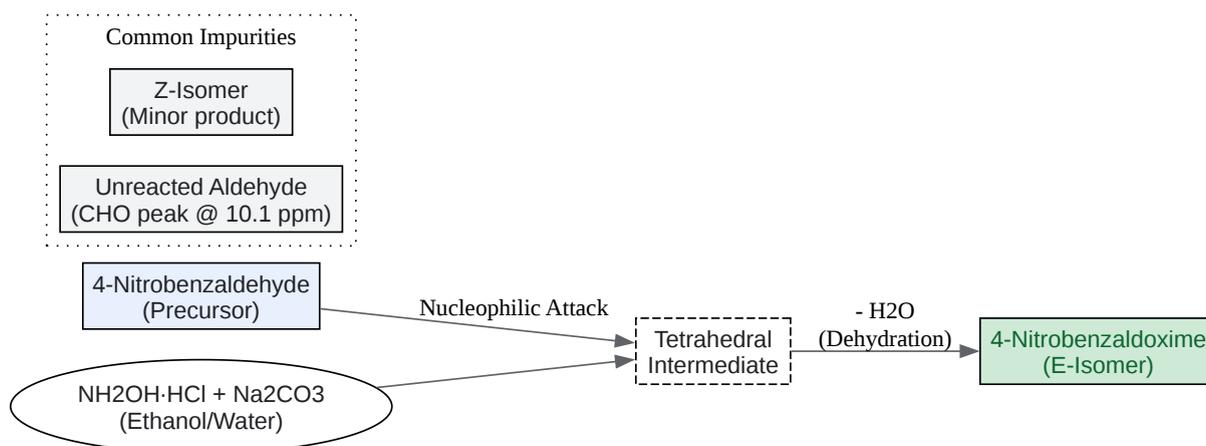
) and the para-nitro group, which exerts significant electronic effects on the aromatic system.<sup>[2]</sup> This guide provides a rigorous, data-driven analysis of its spectroscopic signature, synthesizing nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data.<sup>[2]</sup> The protocols and data presented here serve as a self-validating system for identity confirmation in pharmaceutical and synthetic research.<sup>[1]</sup>

## Physicochemical Profile

Property	Data
IUPAC Name	(E)-4-Nitrobenzaldehyde oxime
Molecular Formula	
Molecular Weight	166.13 g/mol
Appearance	Light yellow crystalline powder
Melting Point	129–132 °C
Solubility	Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water

## Synthesis & Preparation Context

To understand the spectroscopic impurities often found in crude samples, one must understand the synthesis. The standard protocol involves the condensation of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.[1]



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Figure 1: Synthetic pathway and potential impurities affecting spectroscopic analysis.[2]

## Spectroscopic Analysis: The Core Data

### 4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for assessing the isomeric purity (E vs. Z) of the oxime.[1][2] The E-isomer is thermodynamically favored and typically constitutes >95% of the isolated product.[1]

Experimental Protocol:

- Solvent: Dissolve ~10 mg of sample in 0.6 mL of DMSO-d<sub>6</sub>. (Chloroform-d is less ideal due to poor solubility).[1][2]
- Reference: Calibrate shifts relative to residual DMSO quintet (2.50 ppm for  $\text{H}^a$ , 39.5 ppm for  $\text{C}^a$ ).
- Acquisition: Standard 1D proton (16 scans) and carbon (1024 scans) sequences.[1][2]

NMR Data (400 MHz, DMSO-d<sub>6</sub>)

Shift ( , ppm)	Multiplicity	Integral	Assignment	Structural Insight
11.89	Singlet (s)	1H	N-OH	Disappears with shake; diagnostic of oxime.[1][2]
8.33	Singlet (s)	1H	CH=N	Azomethine proton; E-isomer characteristic.[1][2]
8.26 – 8.28	Doublet (d)	2H	Ar-H (ortho to )	Deshielded by the strong electron-withdrawing nitro group.[1][2]
7.87 – 7.89	Doublet (d)	2H	Ar-H (meta to )	Coupled to ortho protons ( Hz).[1][2]

NMR Data (100 MHz, DMSO-d6) Inferred from structural analogs and 4-nitrobenzaldehyde precursor data.

Shift ( , ppm)	Assignment	Electronic Environment
~148.0	C-NO <sub>2</sub>	Ipso carbon; deshielded by nitro group.[1][2]
~147.5	C=N	Oxime carbon; distinct from aldehyde carbonyl (~192 ppm).[1][2]
~139.0	C-Ar (Ipso)	Aromatic carbon attached to the oxime group.[1][2]
~127.8	C-meta	Aromatic carbons meta to nitro group.[1]
~124.0	C-ortho	Aromatic carbons ortho to nitro group.[1]



*Expert Insight: The absence of a peak at ~192 ppm confirms the complete conversion of the aldehyde. If a small singlet appears near 10.1 ppm in the proton spectrum, it indicates residual starting material.*

## 4.2. Infrared (IR) Spectroscopy

IR is particularly useful for identifying the functional group transformation from carbonyl ( ) to oxime ( ).[1][2]

Experimental Protocol:

- Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2]

- Resolution: 4 cm

.[\[1\]](#)[\[2\]](#)

Key Absorption Bands:

Wavenumber ( )	Assignment	Notes
3200 – 3400	O-H Stretch	Broad band due to intermolecular hydrogen bonding.
3050 – 3100	C-H (Ar) Stretch	Weak, sharp peaks typical of aromatic rings. <a href="#">[1]</a> <a href="#">[2]</a>
1630 – 1650	C=N Stretch	Characteristic oxime band; weaker than C=O.
1590 – 1600	C=C (Ar) Stretch	Aromatic ring skeletal vibration.
1515 – 1525	NO <sub>2</sub> Asymmetric	Very strong, diagnostic for nitro group. <a href="#">[1]</a> <a href="#">[2]</a>
1340 – 1350	NO <sub>2</sub> Symmetric	Strong, diagnostic for nitro group. <a href="#">[1]</a>
900 – 1000	N-O Stretch	Medium intensity, specific to oximes. <a href="#">[1]</a>

### 4.3. Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation pattern driven by the nitro and oxime groups.[\[1\]](#)

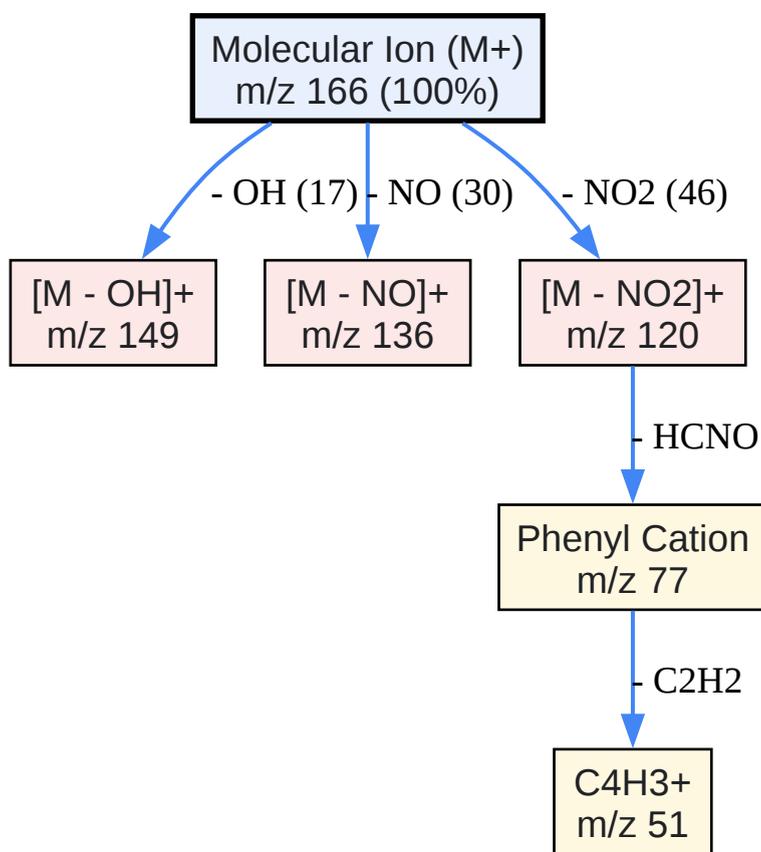
Experimental Protocol:

- Ionization: Electron Impact (EI) at 70 eV.[\[1\]](#)[\[2\]](#)

- Inlet: Direct Insertion Probe (DIP) or GC-MS.[1][2]
- Source Temp: 200 °C.

Fragmentation Pathway Analysis: The molecular ion ( ) is stable, but the molecule undergoes distinct losses of

,  
, and  
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Figure 2: Major fragmentation pathways observed in EI-MS for **4-Nitrobenzaloxime**.

Key Ions Table:

m/z	Intensity (%)	Fragment Identity	Mechanism
166	100 (Base)		Molecular ion (highly stable aromatic).[1][2]
149	~5-10		Loss of hydroxyl radical from oxime.
136	~10-15		Loss of NO; rearrangement of nitro/oxime.
120	~6-10		Loss of nitro group.[1][2]
77	~10-20		Phenyl cation (aromatic ring integrity).[1][2]

## References

- National Institute of Standards and Technology (NIST). Mass Spectrum of Benzaldehyde, 4-nitro-. [1][3] NIST Chemistry WebBook, SRD 69. [1][4] Available at: [Link][2]
- PubChem. **4-Nitrobenzaldoxime** Compound Summary. National Library of Medicine. [1] Available at: [Link][2]

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## Sources

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- [4. Benzaldehyde, 4-nitro- \[webbook.nist.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4-Nitrobenzaldoxime]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3028878#spectroscopic-data-of-4-nitrobenzaldoxime-nmr-ir-mass-spec>]

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